Stannic citric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannic citric acid is a compound formed by the combination of stannic oxide (tin(IV) oxide) and citric acid. Stannic oxide, also known as tin(IV) oxide, is an inorganic compound with the formula SnO₂. Citric acid, on the other hand, is an organic compound with the formula C₆H₈O₇. The combination of these two compounds results in a unique compound with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of stannic citric acid typically involves the reaction of stannic oxide with citric acid in an aqueous medium. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete dissolution of stannic oxide and the formation of the desired compound. The reaction can be represented as follows: [ \text{SnO}_2 + \text{C}_6\text{H}_8\text{O}_7 \rightarrow \text{Sn(C}_6\text{H}_5\text{O}_7)_2 ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity stannic oxide and citric acid. The process includes the following steps:
Dissolution: Stannic oxide is dissolved in a solution of citric acid under controlled conditions.
Filtration: The solution is filtered to remove any undissolved particles.
Concentration: The filtered solution is concentrated by evaporation to obtain a higher yield of the compound.
Crystallization: The concentrated solution is allowed to crystallize, forming this compound crystals.
Drying: The crystals are dried to remove any residual moisture.
Chemical Reactions Analysis
Types of Reactions
Stannic citric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Stannic citric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other tin compounds.
Biology: Employed in biological studies to investigate the effects of tin compounds on biological systems.
Medicine: Explored for its potential use in medical treatments, including as an antimicrobial agent.
Industry: Utilized in the production of tin-based materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of stannic citric acid involves its interaction with molecular targets and pathways in biological systems. The compound can chelate metal ions, which affects various biochemical processes. It also interacts with cellular components, leading to changes in cellular functions and activities.
Comparison with Similar Compounds
Similar Compounds
Stannic oxide (SnO₂): An inorganic compound with similar properties but lacks the organic component of citric acid.
Citric acid (C₆H₈O₇): An organic acid with similar chelating properties but lacks the tin component.
Uniqueness
Stannic citric acid is unique due to its combination of inorganic tin and organic citric acid, which imparts distinct properties and applications not found in either component alone. The compound’s ability to chelate metal ions and its reactivity in various chemical reactions make it valuable in scientific research and industrial applications.
Properties
CAS No. |
6493-69-2 |
---|---|
Molecular Formula |
C6H6O7Sn |
Molecular Weight |
308.82 g/mol |
IUPAC Name |
2-(carboxymethyl)-2-hydroxybutanedioate;tin(2+) |
InChI |
InChI=1S/C6H8O7.Sn/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 |
InChI Key |
USYAMXSCYLGBPT-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Sn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.